molecular formula C8H9N5 B2539233 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine CAS No. 2111510-61-1

1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2539233
CAS No.: 2111510-61-1
M. Wt: 175.195
InChI Key: ZMPFIEPSCPRRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position, a pyrazine ring at the 5-position, and an amine group at the 4-position.

Properties

IUPAC Name

1-methyl-5-pyrazin-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(6(9)4-12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPFIEPSCPRRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds, including 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine, exhibit notable anticancer activity. For instance, a related compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, showing a GI50 range of 0.127–0.560 μM. Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in ovarian cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2) activity, which is crucial for cell cycle progression .

Antiviral Activity
The compound has also been explored for its antiviral properties. A study focusing on pyrazole-based inhibitors identified certain derivatives that effectively inhibited HIV-1 replication without targeting the conventional viral enzymes, presenting a novel mechanism that could be beneficial in overcoming drug resistance . This highlights the potential of this compound as a lead compound in antiviral drug development.

Case Studies

Case Study 1: Anticancer Activity
In a study published in 2023, a series of pyrazole derivatives were screened for their anticancer properties. Among them, one derivative of this compound exhibited potent CDK2 inhibition with a Ki value of 0.005 µM. This study emphasizes the compound's potential as a selective inhibitor for cancer therapy .

Case Study 2: Antiviral Properties
Another research effort focused on the antiviral efficacy of pyrazole derivatives against HIV. The study found that specific compounds within this class displayed significant activity against HIV replication, indicating that modifications to the pyrazole structure could yield effective antiviral agents .

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) increases molecular weight and may enhance thermal stability.
  • Pyrazine/pyrimidine substituents (e.g., ) contribute to planar molecular geometries, favoring π-π stacking interactions in crystal structures.

Synthetic Accessibility :

  • Pd-catalyzed amination () is a versatile method for introducing heteroaryl groups (e.g., pyrazin-2-yl) to pyrazole cores .
  • Substituents at the 1-position (e.g., methyl, phenyl) are typically introduced via alkylation or aryl halide coupling early in the synthesis .

The methyl group at the 1-position (as in the target compound) likely improves metabolic stability compared to unmethylated analogs .

Research Findings and Data Gaps

  • Structural Characterization : Analogs like N-(pyrazin-2-yl)-1H-pyrazol-4-amine (m.p. 142–143°C) were confirmed via NMR and IR spectroscopy . Similar techniques would apply to the target compound.
  • Thermal Stability: Higher melting points in pyrimidine-substituted analogs (e.g., 233–234°C in ) correlate with increased hydrogen-bonding capacity, a trait less pronounced in pyrazine derivatives.

Biological Activity

1-Methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_9N_5, with a molecular weight of approximately 189.21 g/mol. Its structure consists of a pyrazole ring substituted with a methyl group and linked to a pyrazine moiety through an amino group. This configuration allows for diverse interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in cancer pathways. For instance, it has been identified as a potential inhibitor of CHK1 (Checkpoint Kinase 1), which plays a crucial role in DNA damage response and cell cycle regulation. In vitro studies have shown that related compounds can achieve IC50 values in the nanomolar range, indicating potent activity against CHK1 .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. In vitro evaluations revealed that derivatives of pyrazole compounds, including those structurally similar to this compound, exhibited significant inhibition zones against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, highlighting their potential as antimicrobial agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The compound is believed to form hydrogen bonds and hydrophobic interactions with specific residues in these enzymes, enhancing its binding affinity. Such interactions are crucial for its efficacy as an enzyme inhibitor .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructureUnique Features
5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amineStructureContains a pyridine instead of a pyrazine ring, affecting its binding properties.
Pyrazolo[1,5-a]pyrazinonesStructureKnown for their potent activity as positive allosteric modulators in neurological pathways.
1-Methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-aminesStructureSpecific combination of functional groups enhances selectivity and efficacy.

Case Studies

Case Study 1: CHK1 Inhibition

In a study involving the compound MCL1020, which shares structural similarities with 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amines, researchers found that it exhibited modest CHK1 inhibitory activity with an IC50 value around 0.4 nM. This compound effectively inhibited the growth of malignant hematopathy cell lines, demonstrating the therapeutic potential of pyrazole-based inhibitors in oncology .

Case Study 2: Antimicrobial Activity

Another study evaluated several pyrazole derivatives for their antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects and potential applications in treating bacterial infections .

Q & A

Q. What are the optimized synthetic routes for 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine, and how are intermediates characterized?

The synthesis typically involves cyclization reactions using hydrazine derivatives and ketones. For example, cyclization of thiourea analogues with halogenating agents (e.g., POCl₃) yields pyrazole intermediates, confirmed via X-ray crystallography . Key intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride are generated through formylation, oxidation, and acylation steps, validated by IR and NMR spectroscopy . Optimization of reaction conditions (e.g., solvent-free protocols) improves yields and scalability .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Single-crystal X-ray diffraction is essential for confirming stereochemistry and bond angles, particularly for halogenated derivatives . NMR (¹H/¹³C) and IR spectroscopy identify functional groups, such as carbonyl stretches (~1650–1700 cm⁻¹) and aromatic proton shifts (δ 7.5–9.0 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Discrepancies in antitubercular or antitubulin activity often arise from differences in assay protocols. For example:

  • Antitubercular activity : MIC values against Mycobacterium tuberculosis H37Rv vary with substituent electronegativity; halogenated derivatives show enhanced activity (MIC: 0.5–2.0 µg/mL) but may exhibit cytotoxicity in mammalian cells (IC₅₀ > 50 µg/mL) .
  • Antimitotic activity : Diarylisoxazole derivatives inhibit tubulin polymerization (IC₅₀: 0.1–10 µM) but require structural tuning to balance potency and solubility .
    Standardized assays (e.g., MTT for cytotoxicity, sea urchin embryo models for tubulin inhibition) and SAR studies are recommended .

Q. What computational strategies support the design of pyrazole-based inhibitors targeting disease-specific enzymes?

  • Docking studies : Molecular docking with enzymes like carbonic anhydrase II (PDB: 3CA2) identifies binding interactions; pyridyl substituents enhance hydrogen bonding with active-site residues .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability. Substituents with electron-withdrawing groups (e.g., CF₃) improve metabolic resistance .
  • QSAR models : Correlate logP values with membrane permeability; derivatives with logP < 3.5 show better bioavailability .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Steric effects : Bulky groups at the pyrazole N1 position (e.g., 2,4,6-trichlorophenyl) reduce off-target interactions but may hinder solubility .
  • Electronic effects : Electron-deficient pyrazine rings enhance π-π stacking with aromatic enzyme pockets, improving binding affinity . Methoxy groups at the para position increase metabolic stability by resisting oxidative degradation .

Methodological Considerations

Q. What protocols are recommended for assessing in vitro cytotoxicity while minimizing false positives?

  • Use dual-staining assays (e.g., Annexin V/PI) to differentiate apoptosis from necrosis .
  • Validate results across multiple cell lines (e.g., HeLa, MCF-7) and compare to positive controls (e.g., doxorubicin) .
  • Adjust incubation times (24–72 hr) to account for delayed effects in slow-dividing cells .

Q. How can chiral separation techniques be applied to pyrazole derivatives for enantioselective studies?

  • Chiral chromatography : Use Chiralpak columns with methanol/hexane gradients to resolve racemic mixtures (e.g., tetrahydrofuran-3-yl derivatives) .
  • Polarimetry : Confirm enantiomeric excess (e.g., [α]D²⁰ = +51.3° for (R)-isomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.